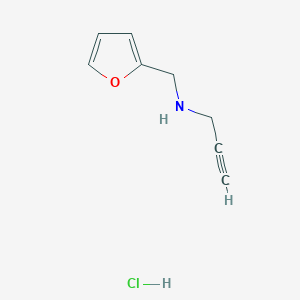
N-propylcyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propylcyclohexanamine hydrochloride (NPC) is a cyclic amine hydrochloride that has been used in various scientific research applications. It is an important chemical compound that has been studied extensively in recent years due to its potential uses in a wide range of applications.
Applications De Recherche Scientifique
Metabolism and Detection in Biological Systems :
- N-propylcyclohexanamine hydrochloride (referred to as PCPR in studies) undergoes metabolic transformations such as hydroxylation and N-dealkylation, with some metabolites excreted in conjugated form. Techniques like gas chromatography-mass spectrometry (GC-MS) have been utilized for its toxicological detection in biological samples like rat urine (Sauer et al., 2008).
Clinical Applications and Effects :
- This compound, as part of the phencyclidine derivative class, has been studied for its anesthetic properties. Initial clinical studies explored its safety and efficacy in producing analgesic and sleep-producing effects without significant cardiovascular or respiratory depression (Corssen & Domino, 1966).
Neurochemical Profile and Antidepressant Potential :
- The compound has been evaluated for its neurochemical profile, which is predictive of antidepressant activity. It inhibits rat brain imipramine receptor binding and monoamine uptake, suggesting its potential use in depression therapy (Muth et al., 1986).
Characterization and Analytical Studies :
- Analytical profiles of this compound and related compounds have been developed using various techniques like gas chromatography and nuclear magnetic resonance spectroscopy, aiding in the identification of new psychoactive substances (De Paoli et al., 2013).
Pharmacokinetic Studies :
- Investigations into the absorption, distribution, excretion, and biotransformation of the compound in different animal models have been conducted to understand its pharmacokinetics and potential therapeutic applications (Oliverio et al., 1970).
Propriétés
IUPAC Name |
N-propylcyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h9-10H,2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSYHRIWTZGXNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3592-82-3 |
Source


|
| Record name | Cyclohexanamine, N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)






